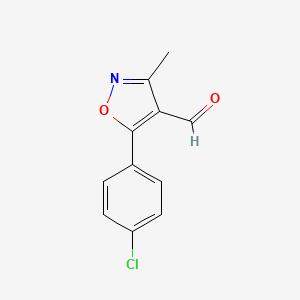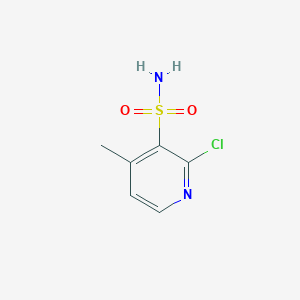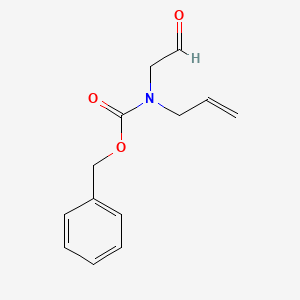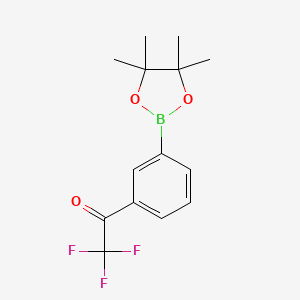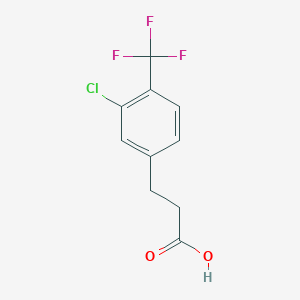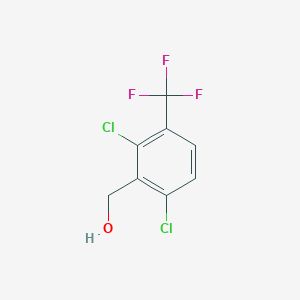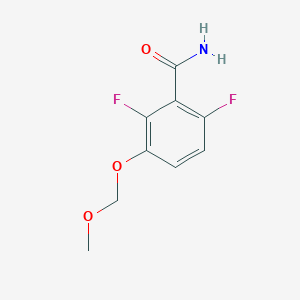![molecular formula C19H19BO3 B1398753 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one CAS No. 1021306-45-5](/img/structure/B1398753.png)
2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one
Übersicht
Beschreibung
“2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one” is an organic compound that contains a boronic ester group. This compound is a derivative of fluorenone, which is a polycyclic aromatic ketone, with a boronic ester group attached to the 2-position .
Molecular Structure Analysis
The molecular structure of “2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one” can be inferred from its name and the general properties of its constituent groups. It contains a fluorenone core, which is a tricyclic structure with a ketone group, and a boronic ester group attached to the 2-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is widely used in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . It acts as a boron source, providing a boronic ester group that couples with aryl or vinyl halides under palladium catalysis. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Drug Discovery
In medicinal chemistry, the compound serves as a building block for drug discovery. Its boronic ester functionality is essential for creating new chemical entities with potential therapeutic effects. It’s particularly useful in the development of kinase inhibitors, which are a class of drugs that can treat cancer by inhibiting specific enzymes involved in cell proliferation .
Material Science: Conjugated Polymers
The boronic ester group of this compound is instrumental in the synthesis of conjugated polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and transistors. The compound’s ability to introduce boron into the polymer backbone helps in tuning the electronic properties of the material .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods. They help in the quantification and identification of complex mixtures, playing a crucial role in quality control and research laboratories .
Environmental Science: Sensing and Detection
The compound’s derivatives can be used in environmental science for the sensing and detection of various analytes. Its boronic ester moiety can interact with saccharides and other diol-containing compounds, making it useful in the development of sensors for monitoring environmental pollutants and toxins .
Catalysis: Transition Metal Catalysts
Lastly, this compound is used in catalysis, particularly in reactions involving transition metal catalysts. Its boronic ester group can form complexes with metals, facilitating various catalytic transformations. This is crucial in the development of more efficient and sustainable chemical processes .
Wirkmechanismus
Target of Action
Similar compounds, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
This allows them to modulate the activity of their targets .
Biochemical Pathways
Boronic acid derivatives are known to be involved in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Boronic acid derivatives are known to modulate the activity of their targets, leading to various cellular responses .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acid derivatives .
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BO3/c1-18(2)19(3,4)23-20(22-18)12-9-10-14-13-7-5-6-8-15(13)17(21)16(14)11-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEULEQBKDIQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726224 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one | |
CAS RN |
1021306-45-5 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)
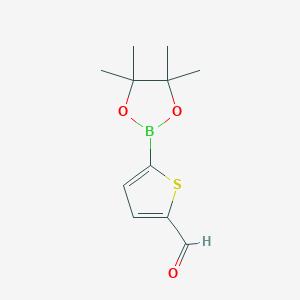
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)
